

# alpha-Methyltryptamine pharmacological profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha-Methyltryptamine*

Cat. No.: *B10761096*

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **alpha-Methyltryptamine** (α-MT)

## Abstract

**alpha-Methyltryptamine** (α-MT or AMT) is a synthetic tryptamine derivative with a unique and complex pharmacological profile that confers stimulant, entactogen, and psychedelic properties.<sup>[1]</sup> Originally developed as an antidepressant in the 1960s, its clinical use was short-lived, but it has since emerged as a compound of significant interest in neuropharmacology and toxicology.<sup>[1][2]</sup> This technical guide provides a comprehensive analysis of α-MT's mechanism of action, receptor interactions, signaling pathways, and metabolic fate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation of this multifaceted molecule.

## Introduction: A Compound of Duality

**alpha-Methyltryptamine** is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and is the tryptamine analogue of amphetamine.<sup>[1]</sup> Its defining structural feature is the methyl group on the alpha carbon of the ethylamine side chain. This substitution is critical to its pharmacological profile; it sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the compound's bioavailability and prolonging its half-life, allowing for significant central nervous system activity after oral administration.<sup>[1]</sup>

This resistance to degradation underpins a long duration of action, typically lasting 12 to 24 hours, with a slow onset of 3 to 4 hours post-ingestion.<sup>[1][3]</sup> The clinical and physiological effects of α-MT are dose-dependent. Low doses (5-10 mg) were explored for antidepressant effects, while moderate doses (20-30 mg) produce euphoria and entactogenic states, and

doses exceeding 30 mg induce potent psychedelic and hallucinogenic effects.<sup>[1]</sup> This spectrum of activity is the direct result of its promiscuous engagement with multiple molecular targets, which will be detailed in the subsequent sections.

## Pharmacodynamics: A Multi-Target Mechanism of Action

The diverse psychotropic effects of  $\alpha$ -MT are not attributable to a single mechanism but rather to a confluence of three distinct pharmacological actions: interaction with monoamine transporters, direct serotonin receptor agonism, and inhibition of monoamine oxidase.

### Monoamine Transporter Interactions: A Releasing Agent and Reuptake Inhibitor

$\alpha$ -MT functions as a potent and relatively balanced releasing agent and reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).<sup>[1]</sup> This action increases the synaptic concentration of these key neurotransmitters, which is the primary driver of  $\alpha$ -MT's stimulant and mood-elevating effects. The interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) is a critical component of its pharmacology.

The causality for this dual stimulant/entactogen profile lies in its balanced affinity for all three transporters. Unlike more selective agents,  $\alpha$ -MT's broad action results in a global increase in synaptic monoamines, producing effects that share characteristics with both classic stimulants like amphetamine and entactogens like MDMA.

Table 1: In Vitro Pharmacodynamic Profile of  $\alpha$ -Methyltryptamine

| Target                           | Assay Type                        | Value        | Species/System    | Reference |
|----------------------------------|-----------------------------------|--------------|-------------------|-----------|
| Monoamine Transporters           |                                   |              |                   |           |
| Serotonin Transporter (SERT)     | Reuptake Inhibition ( $IC_{50}$ ) | 0.38 $\mu$ M | Synaptosomes      | [4]       |
| Dopamine Transporter (DAT)       | Reuptake Inhibition ( $IC_{50}$ ) | 0.73 $\mu$ M | Synaptosomes      | [4]       |
| Norepinephrine Transporter (NET) | Reuptake Inhibition ( $IC_{50}$ ) | 0.4 $\mu$ M  | Synaptosomes      | [4]       |
| Monoamine Oxidase                |                                   |              |                   |           |
| Monoamine Oxidase A (MAO-A)      | Enzyme Inhibition ( $IC_{50}$ )   | 0.38 $\mu$ M | Recombinant Human | [1]       |
| Serotonin Receptors              |                                   |              |                   |           |
| 5-HT <sub>1</sub> Receptors      | Binding Affinity                  | Moderate     | N/A               | [3]       |

| 5-HT<sub>2</sub> Receptors | Binding Affinity | Moderate | Rat Frontal Cortex | [3][5] |

Note:  $IC_{50}$  (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

## Serotonin Receptor Agonism: The Psychedelic Component

In parallel with its action on transporters, α-MT is a direct, non-selective agonist at serotonin receptors, with moderate affinity for both 5-HT<sub>1</sub> and 5-HT<sub>2</sub> receptor subtypes.[3] Its potent

hallucinogenic and psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT<sub>2a</sub> receptor.[6] This is the canonical mechanism shared by classic psychedelics like LSD and psilocin.

The activation of 5-HT<sub>2a</sub> receptors, particularly in cortical pyramidal neurons, is thought to disrupt normal patterns of neural activity, leading to the profound alterations in perception, cognition, and consciousness that characterize the psychedelic experience.

## Monoamine Oxidase Inhibition (MAOI)

α-MT is a reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine.[1] Its IC<sub>50</sub> value for MAO-A is approximately 380 nM, a potency comparable to other psychoactive amphetamines.[1] This MAO-A inhibition serves to further amplify the effects of α-MT's monoamine-releasing activity. By blocking the primary metabolic pathway for synaptic serotonin and norepinephrine, α-MT ensures that the released neurotransmitters have a more sustained and pronounced effect. This synergistic action contributes significantly to the compound's long duration and potential for toxicity if combined with other serotonergic agents.



[Click to download full resolution via product page](#)

Caption: Multi-target mechanism of α-MT at a monoamine synapse.

## Key Signaling Pathways

The psychedelic effects of α-MT are mediated by the canonical signaling cascade of the 5-HT<sub>2a</sub> receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit.[7][8]

- Receptor Activation: α-MT binds to and activates the 5-HT<sub>2a</sub> receptor.
- G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the G<sub>q</sub> subunit, causing its dissociation from the βγ subunits.
- PLC Activation: The activated G<sub>q</sub> subunit stimulates the enzyme phospholipase C (PLC).[9]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[7]
- Intracellular Calcium Release: IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytosol.[9]
- PKC Activation: DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate neuronal and behavioral effects.[7]

Understanding this pathway is crucial, as a threshold level of Gq-mediated signaling is believed to be required to induce psychedelic-like effects.[6][10]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a competitive radioligand binding assay.

# Protocol: Monoamine Transporter Uptake Inhibition Assay

**Objective:** To determine the potency ( $IC_{50}$ ) of  $\alpha$ -MT to inhibit the uptake of serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

## Materials:

- Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET. [\[11\]\\*](#) Radiolabeled Substrates: [ $^3$ H]5-HT, [ $^3$ H]DA, and [ $^3$ H]NE.
- Selective Inhibitors (for NSB): Fluoxetine (for SERT), Mazindol (for DAT), Nisoxetine (for NET). [\[11\]\\*](#) Assay Buffer: Krebs-Ringer-HEPES buffer.
- Equipment: 96-well plates, centrifugation system, scintillation counter.

## Step-by-Step Methodology:

- Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.
- Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of  $\alpha$ -MT or the appropriate selective inhibitor for NSB determination.
- Initiate Uptake: Add the corresponding radiolabeled substrate (e.g., [ $^3$ H]5-HT for SERT-expressing cells) at a final concentration of ~5-10 nM and incubate for a short period (e.g., 5-10 minutes) at 37°C. [\[11\]](#)4. Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.
- Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
- Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
- Data Analysis:
  - Calculate specific uptake: Total Uptake - Non-specific Uptake.

- Plot the percentage of specific uptake versus the log concentration of  $\alpha$ -MT.
- Use non-linear regression to determine the  $IC_{50}$  value for each transporter.

## Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels

**Objective:** To measure the effect of  $\alpha$ -MT administration on extracellular levels of 5-HT, DA, and NE in a specific brain region (e.g., prefrontal cortex or striatum) of a freely moving animal (e.g., rat).

### Materials:

- Animals: Adult male Sprague-Dawley or Wistar rats.
- Surgical Equipment: Stereotaxic frame, anesthetic (isoflurane), microdrill, surgical tools.
- Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector. [\[12\]\\*](#) Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
- Analytical System: HPLC with electrochemical detection (HPLC-ED), optimized for monoamine analysis. [\[13\]](#) Step-by-Step Methodology:
  - Probe Implantation Surgery: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
  - Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfusion with aCSF at a low, constant flow rate (e.g., 1-2  $\mu$ L/min). [\[14\]](#)3. Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
  - Drug Administration: Administer  $\alpha$ -MT (e.g., via intraperitoneal injection) to the animal.
  - Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the time-course of changes in extracellular monoamine concentrations.

- Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of 5-HT, DA, NE, and their metabolites.
- Data Analysis:
  - Express the concentration of each analyte in each post-drug sample as a percentage of the average baseline concentration.
  - Plot the mean percent baseline versus time to visualize the neurochemical response to  $\alpha$ -MT.

## Conclusion and Future Directions

**alpha-Methyltryptamine** possesses a remarkably complex pharmacological profile, acting simultaneously as a monoamine releasing agent/reuptake inhibitor, a direct serotonin receptor agonist, and a monoamine oxidase inhibitor. This multi-target engagement is the fundamental basis for its unique blend of stimulant, entactogen, and psychedelic effects. The  $\alpha$ -methyl group is a key structural motif that imparts oral bioavailability and a prolonged duration of action by preventing metabolic degradation.

For drug development professionals,  $\alpha$ -MT serves as an important chemical scaffold. Understanding its structure-activity relationships can inform the design of novel compounds with more selective pharmacological profiles. For instance, modifying the structure to reduce monoamine transporter activity while retaining 5-HT<sub>2a</sub> agonism could yield more selective psychedelic agents. Conversely, enhancing transporter activity while diminishing receptor agonism could lead to novel stimulant or antidepressant candidates. A thorough characterization using the methodologies described herein is essential for elucidating the neurochemical mechanisms of any new psychoactive compound and predicting its physiological effects and therapeutic potential.

## References

- National Center for Biotechnology Information (NCBI). (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PubMed Central.
- Metropolitan State University of Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- National Center for Biotechnology Information (NCBI). (2017). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
- Springer Nature Experiments. (2023). In Vivo Brain Microdialysis of Monoamines.
- National Center for Biotechnology Information (NCBI). (2023).  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central.
- ResearchGate. (n.d.). Test compounds, reference plasma concentrations, and IC50 values...
- National Center for Biotechnology Information (NCBI). (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Science.gov. (n.d.). inhibition ic50 values: Topics.
- National Center for Biotechnology Information (NCBI). (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
- National Center for Biotechnology Information (NCBI). (2017). In Vitro Monoamine Oxidase Inhibition Potential of **Alpha-Methyltryptamine** Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed.
- Springer Nature Experiments. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
- National Center for Biotechnology Information (NCBI). (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. PubMed Central.
- Oxford Academic. (1991). In vivo measurement of monoamine neurotransmitter release using brain microdialysis.
- National Center for Biotechnology Information (NCBI). (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. PubMed.
- Oxford Academic. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
- Wikipedia. (n.d.).  $\alpha$ -Methyltryptamine.
- National Center for Biotechnology Information (NCBI). (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of **alpha-methyltryptamines**: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed.
- Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics.

- DEA Diversion Control Division. (n.d.). **ALPHA-METHYLTRYPTAMINE** (Street Name: Spirals).
- ResearchGate. (n.d.). Pharmacokinetics parameters (A) C max , (B) T max , (C) AUC 0-t , (D) T...
- National Center for Biotechnology Information (NCBI). (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. PubMed.
- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...
- ResearchGate. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter.
- World Health Organization. (n.d.). **Alpha-methyltryptamine (AMT)** - Expert Committee on Drug Dependence Information Repository.
- ResearchGate. (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.
- Wikipedia. (n.d.). 5-MeO-AMT.
- European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics.
- Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles.
- ResearchGate. (n.d.). Drug action (IC 50 values) on MAO A and MAO B activities.
- ResearchGate. (n.d.). Monoamine transporter inhibition.
- National Center for Biotechnology Information (NCBI). (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PubMed Central.
- National Center for Biotechnology Information (NCBI). (n.d.). **(+)-alpha-Methyltryptamine**. PubChem.
- Wikipedia. (n.d.). 3-APBT.
- ResearchGate. (n.d.). K I values (IM) and binding-to-uptake ratios for various compounds at SERT and VMAT2...
- National Center for Biotechnology Information (NCBI). (n.d.). Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme.
- MDPI. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- National Center for Biotechnology Information (NCBI). (1991). Metabolic activation of the tricyclic antidepressant amineptine--I. Cytochrome P-450-mediated in vitro covalent binding. PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1.  $\alpha$ -Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. (+)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msudenver.edu [msudenver.edu]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ $\alpha$ -Methyltryptamine pharmacological profile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10761096#alpha-methyltryptamine-pharmacological-profile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)